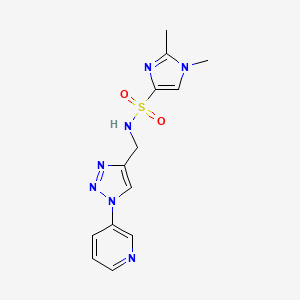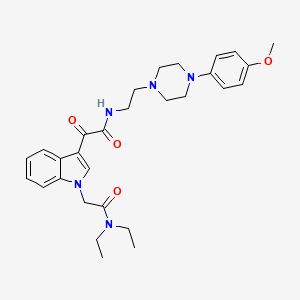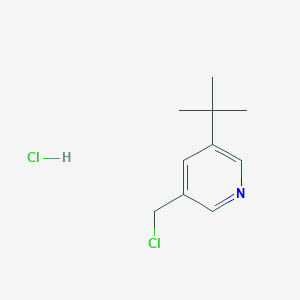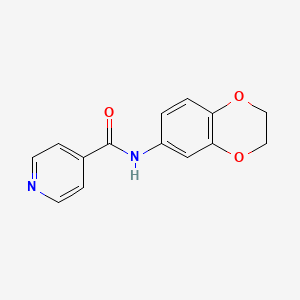
2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl group, and a pyrrolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chlorophenyl acetamide: This step involves the reaction of 2-chlorobenzoyl chloride with acetamide in the presence of a base such as triethylamine.
Pyrrolidinone formation: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, often using a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It may be used in the study of biological processes and interactions, particularly those involving its structural analogs.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Receptor binding: The compound may bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Enzyme inhibition: It may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Signal transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide analogs: Compounds with similar structures but different substituents or functional groups.
Other pyrrolidinone derivatives: Compounds containing the pyrrolidinone moiety with varying side chains and functional groups.
Cyclopropyl-containing compounds: Molecules featuring the cyclopropyl group, which imparts unique chemical and biological properties.
Uniqueness
This compound stands out due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its unique properties make it a valuable compound for research and development in various scientific and industrial fields.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-4-2-1-3-10(13)7-14(19)17-11-8-15(20)18(9-11)12-5-6-12/h1-4,11-12H,5-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBJHYITIPCFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2562642.png)
![N-(3-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2562643.png)
![(2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide](/img/structure/B2562645.png)



![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2562653.png)
![1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2562656.png)
![(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B2562659.png)

